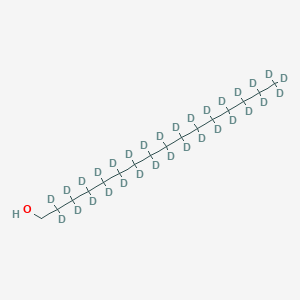

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol

Overview

Description

It is a fatty alcohol with the molecular formula CD3(CD2)14CH2OH and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hexadecanol molecule, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexadecanol (2,2,3,3…16,16,16-D31) can be synthesized through the reduction of hexadecanoic acid (palmitic acid) using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) as the reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves the catalytic hydrogenation of deuterated hexadecanoic acid. The process uses a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the acid to the alcohol .

Chemical Reactions Analysis

Types of Reactions

N-Hexadecanol (2,2,3,3…16,16,16-D31) undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form hexadecanoic acid.

Reduction: The compound can be reduced to form hexadecane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Hexadecanoic acid.

Reduction: Hexadecane.

Substitution: Hexadecyl halides or esters.

Scientific Research Applications

N-Hexadecanol (2,2,3,3…16,16,16-D31) has a wide range of applications in scientific research:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in lipidomics to investigate lipid metabolism and membrane dynamics.

Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves its interaction with lipid membranes. The deuterated alcohol integrates into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, such as signal transduction and membrane protein function. The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool in studying lipid dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexadecanol (2,2,3,3…16,16,16-D31) is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)

![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)

![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)